Penocin A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KYYGNGVHCGKKTCYVDWGQATASIGKIIVNGWTQHGPWAHR |
Origin of Product |
United States |
Discovery, Isolation, and Identification of Penocin a
Initial Identification through In Silico Genomic Analysis
The advent of readily available bacterial genome sequences has significantly accelerated the discovery of novel bacteriocins microbiologyresearch.org. In silico methods allow researchers to scan genomes for genes encoding potential antimicrobial peptides and associated machinery.
Annotation of Bacteriocin (B1578144) Gene Clusters
The identification of Penocin A involved the annotation of bacteriocin gene clusters within bacterial genomes. This process utilizes bioinformatics tools and databases to locate genes that are typically organized together and are involved in the production, transport, and immunity of bacteriocins mdpi.comnih.govnih.govdntb.gov.ua. Analysis of the genome of Pediococcus pentosaceus ATCC 25745, for instance, revealed a gene cluster resembling a regulated bacteriocin system, which included the gene encoding this compound mdpi.comdntb.gov.ua.
Comparative Genomics with Known Class IIa Bacteriocins
Comparative genomics played a crucial role in identifying this compound as a class IIa bacteriocin. By comparing the newly identified gene sequences and the predicted peptide sequence to those of known class IIa bacteriocins, researchers could identify conserved motifs, such as the YGNGV box, which are characteristic of this class microbiologyresearch.orgfrontiersin.orgnih.gov. This compound harbors this characteristic pediocin box in its sequence nih.govresearchgate.net. Comparative analysis also helps in understanding the evolutionary relationships and potential functions of putative bacteriocins nih.govnih.gov. Studies comparing P. pentosaceus genomes have highlighted the presence of pediocin-like bacteriocins, including this compound, and their associated immunity genes nih.govresearchgate.net.
Native Producer Strains and Associated Microorganisms
This compound has been identified in several strains of Pediococcus pentosaceus, a species of lactic acid bacteria commonly found in various environments, including fermented foods and the gastrointestinal tract nih.govfrontiersin.orgd-nb.inforesearchgate.net.
Isolation from Pediococcus pentosaceus Strains
This compound has been specifically identified in the genome of Pediococcus pentosaceus ATCC 25745, a strain isolated from plants mdpi.comd-nb.infonih.gov. Other P. pentosaceus strains isolated from diverse sources, such as Brazilian artisanal cheese and traditional fermented beverages like Boza, have also been found to contain the gene encoding this compound nih.govnih.govelifesciences.org. The presence of the this compound gene has been observed in P. pentosaceus strains isolated from food matrices, revealing genotypic diversity in penocin operons among these isolates nih.govresearchgate.net.
Characterization of Phenotypic Expression in Natural Isolates
While the gene for this compound may be present in the genome of a P. pentosaceus strain, phenotypic expression, meaning the actual production of the mature, active bacteriocin, does not always occur in natural isolates frontiersin.org. Studies have shown that some strains encoding this compound fail to display antimicrobial activity in vitro frontiersin.org. This lack of expression in natural conditions has led to this compound being considered a "silent" bacteriocin nih.govresearchgate.net.
"Silent" Bacteriocin Phenomenon in Natural Production
The phenomenon of "silent" bacteriocins, where the genes are present but the peptides are not produced under standard laboratory conditions, is observed with this compound. This lack of natural production of the mature form is often attributed to the absence of key gene(s) in the associated natural strains that are necessary for full expression and maturation nih.govresearchgate.net. The composition of bacteriocin operons can vary between strains, with some lacking essential components like dedicated transporters and accessory proteins required for production frontiersin.org. Heterologous expression, where the bacteriocin gene is cloned and expressed in a different host organism, such as Escherichia coli or Lactobacillus paracasei, has been successfully used to produce this compound and demonstrate its antimicrobial activity nih.govresearchgate.netfrontiersin.org. For example, heterologous expression of the pediocin inducer factor led to this compound expression in Pediococcus pentosaceus 25745 nih.gov.
Data Table: Producer Strains and this compound Gene Presence
| Strain Name | Isolation Source | This compound Gene Present | Phenotypic Expression (Natural) | Reference |
| Pediococcus pentosaceus ATCC 25745 | Plants | Yes | Often Silent | mdpi.comd-nb.infonih.gov |
| Pediococcus pentosaceus ST65ACC | Brazilian artisanal cheese | Yes | Not explicitly stated as active | nih.gov |
| Pediococcus pentosaceus ST75BZ | Traditional fermented beverage (Boza) | Yes | Yes | nih.govelifesciences.org |
| Pediococcus pentosaceus ST87BZ | Traditional fermented beverage (Boza) | Yes | Yes | nih.govelifesciences.org |
| Pediococcus pentosaceus THG-219 | Ginseng | Yes | Yes | mdpi.com |
Note: Phenotypic expression in natural isolates can be variable and may require specific conditions not always met in standard lab cultures. "Often Silent" indicates that while the gene is present, production of the mature bacteriocin is not consistently observed in natural isolates.
Gene Cluster Organization and Regulation
The gene cluster associated with this compound in Pediococcus pentosaceus ATCC 25745 has an operon-like structure. nih.gov This cluster includes genes encoding the putative pediocin-like bacteriocin (penA) and a potential immunity protein (peiA). nih.gov Other genetic determinants involved in transport and regulation are located near penA and peiA. nih.gov However, in naturally occurring strains like P. pentosaceus ATCC 25745, the accessory gene involved in transport and the inducer gene involved in regulation are often missing or degenerate, contributing to the lack of natural production of mature this compound. nih.gov The this compound gene cluster is typically located on the main chromosome of P. pentosaceus and shows a conserved gene context, often situated next to the immunity protein gene (EntA). researchgate.netnih.gov
Structural Gene (pedA) Encoding the Precursor Peptide
The structural gene encoding the precursor peptide of this compound is designated penA. nih.gov Like other class IIa bacteriocins, this compound is ribosomally synthesized as a precursor peptide containing an N-terminal leader sequence. mdpi.com This leader sequence typically includes two conserved glycine (B1666218) residues and plays a dual role in keeping the bacteriocin inactive within the cell and serving as a recognition signal for export. mdpi.com The pedA gene from Pediococcus pentosaceus C-2-1 has been successfully expressed in Escherichia coli. nih.govresearchgate.net
Genes Involved in Processing and Secretion
The processing and secretion of class IIa bacteriocins involve dedicated transport systems. mdpi.com These systems typically include an ATP-binding cassette (ABC) transporter and an accessory protein. mdpi.com The double-glycine-type leader sequence of the precursor peptide is cleaved and removed by these transporters and their associated accessory proteins during translocation across the cytoplasmic membrane. mdpi.com While genes for transport and regulation are found near penA and peiA, the absence of a functional accessory gene and inducer gene in some native strains hinders the natural production and secretion of mature this compound. nih.gov Studies on pediocin PA-1, a related class IIa bacteriocin, have shown that the structural gene and the transporter gene alone can be sufficient for heterologous production and secretion in E. coli, although the accessory protein can enhance production. frontiersin.orgsci-hub.senih.gov
Regulatory Mechanisms of this compound Production
The production of class IIa bacteriocins is often regulated by a quorum sensing (QS) system. mdpi.com A typical QS system for bacteriocin production consists of an inducer peptide, a membrane-associated histidine protein kinase (HPK), and a cytoplasmic response regulator (RR). mdpi.com The inducer peptide is synthesized at low levels and secreted. mdpi.com Once the external concentration of the inducer peptide reaches a certain threshold, it is detected by the transmembrane HPK, leading to the activation and autophosphorylation of the HPK. mdpi.com This, in turn, activates the cytoplasmic RR, which then regulates the transcription of the bacteriocin genes. mdpi.com In P. pentosaceus ATCC 25745, features resembling remnants of a disrupted inducer gene are located upstream of the regulatory genes. nih.gov Restoration of this degenerate gene and its expression triggered high bacteriocin production in P. pentosaceus ATCC 25745, confirming its role as an inducer in the pen regulon. nih.gov
Heterologous Expression Systems for this compound Production
Due to the "silent" nature of this compound production in its native strains, heterologous expression systems have been explored to obtain sufficient quantities of the mature peptide for characterization and application studies. nih.govnih.govlenus.iecore.ac.ukfrontiersin.orgtandfonline.com Heterologous expression involves cloning the bacteriocin genes into a different host organism that possesses the necessary machinery for processing, secretion, and potentially regulation. nih.govcore.ac.ukfrontiersin.org
Optimization of Expression in Prokaryotic Hosts (e.g., Escherichia coli)
Escherichia coli is a widely used prokaryotic host for heterologous protein expression due to the availability of established molecular tools and cost-effective cultivation. lenus.iecore.ac.uk The structural gene penA from Pediococcus pentosaceus C-2-1 has been successfully expressed in Escherichia coli BL21. nih.govresearchgate.net Studies on heterologous expression of pediocin PA-1 in E. coli have shown that successful secretion of active bacteriocin can be achieved by cloning the structural and transporter genes. frontiersin.orgsci-hub.senih.gov Different E. coli strains, including BL21 (DE3), M15/pRep4, Origami (DE3), and V850, have been used for heterologous expression of pediocin PA-1. lenus.ieresearchgate.net Optimization of expression conditions in E. coli, such as plasmid copy number, temperature, IPTG concentration, and induction period, can significantly impact bacteriocin yield and activity. researchgate.net For instance, low plasmid copy number and induction with 1 mM IPTG for 6 hours at 37°C were found to be optimal conditions for the expression of a pediocin M31L derivative in E. coli. researchgate.net
Strategies for Enhanced Recombinant Yields
Enhancing the recombinant yield of bacteriocins like this compound in heterologous hosts is crucial for large-scale production. Strategies for improving yields in E. coli and other hosts have been investigated for class IIa bacteriocins. While significant quantities of pure pediocin PA-1 have been challenging to obtain from some E. coli expressions, yields of a pediocin M31L derivative up to 0.725 mg/Liter of culture supernatant with >95% purity have been achieved, with potential for further improvement. lenus.ie
Strategies that have shown promise for enhancing recombinant bacteriocin yields include:
Optimization of Expression Conditions: As mentioned above, tuning parameters like temperature, inducer concentration, and induction time can improve production. researchgate.net
Using Appropriate Expression Vectors and Strains: Employing expression vector systems that control plasmid copy number and selecting suitable E. coli strains can be beneficial. lenus.ieresearchgate.net
Co-expression of Processing and Secretion Genes: While the structural gene and transporter may be sufficient, including the accessory protein gene can lead to greater production. sci-hub.senih.gov
Fusion Proteins and Purification Strategies: Expressing bacteriocins as fusion proteins with tags (e.g., His-tag) can facilitate purification, although cleavage of the tag may result in some yield loss. lenus.ieresearchgate.netresearchgate.net Recovering mature bacteriocin directly from the extracellular medium can potentially increase yield by reducing purification steps. lenus.ienih.gov
Codon Optimization: Synthesizing genes with codons optimized for expression in the chosen host, such as E. coli, can improve translation efficiency. lenus.ie
Exploring Alternative Hosts: While E. coli is common, other hosts like Lactobacillus paracasei, Lactococcus lactis, and Corynebacterium glutamicum have also been used for heterologous expression of class IIa bacteriocins, with varying degrees of success and yield. nih.govtaylorandfrancis.comcore.ac.ukfrontiersin.org Engineered Corynebacterium glutamicum has shown high production levels for pediocin PA-1.
The successful heterologous expression of penA in Lactobacillus sakei containing the complete machinery for bacteriocin activation, maturation, and externalization demonstrated the potency of the penA-peiA system and resulted in strong bacteriocin activity. nih.gov This highlights the importance of the processing and secretion machinery for obtaining active this compound.
Post-Translational Modifications and Maturation Pathways
This compound is synthesized as a precursor peptide containing an N-terminal leader sequence nih.govnih.gov. This leader sequence is crucial for recognition by the dedicated transport and processing machinery nih.govmdpi.com. The maturation of this compound from its precursor involves post-translational modifications and proteolytic cleavage of the leader peptide nih.govnih.gov.
Research indicates that this compound, like other class IIa bacteriocins, is produced with a double-glycine-type signal peptide at the N-terminus of the precursor peptide mdpi.com. This motif is commonly recognized by specific ATP-binding cassette (ABC) transporters and accessory proteins responsible for the translocation and processing of the bacteriocin mdpi.com.
A key post-translational modification in this compound maturation is the formation of disulfide bonds. This compound contains cysteine residues that form disulfide bridges in the mature peptide nih.gov. These disulfide bonds are critical for the structural integrity and biological activity of the bacteriocin nih.gov. The mature form of this compound is a 42-amino acid peptide containing a disulfide bridge nih.gov.
The genetic determinants for this compound biosynthesis, including the structural gene (penA) and a putative immunity gene (peiA), are typically found in a gene cluster nih.gov. While genes for transport and regulation are often in proximity, the accessory gene involved in transport and the inducer gene involved in regulation may sometimes be absent or degenerate in natural strains, leading to poor bacteriocin production nih.govlenus.ie. Heterologous expression studies have shown that providing the complete apparatus for gene activation, maturation, and externalization can lead to the production of active this compound nih.gov.
The maturation pathway involves the cleavage of the leader peptide by a dedicated protease, often associated with the ABC transporter nih.govmdpi.com. This proteolytic processing releases the mature, active bacteriocin from the precursor peptide nih.gov.
Detailed research findings on the specific enzymes involved in the post-translational modifications of this compound, beyond the general mechanisms for class IIa bacteriocins, are limited in the provided search results. However, the mature peptide's isotopic mass of 4684.6 Da, determined by mass spectrometry, corresponds well to the expected size of the 42-amino acid peptide with a disulfide bridge, confirming these modifications occur nih.gov.
The following table summarizes key aspects of this compound maturation:
| Feature | Description |
| Precursor Peptide | Contains an N-terminal leader sequence. nih.govnih.gov |
| Leader Sequence Motif | Double-glycine type, recognized by transport machinery. mdpi.com |
| Post-Translational Mods | Disulfide bond formation between cysteine residues. nih.gov |
| Mature Peptide Size | 42 amino acids. nih.gov |
| Mature Peptide Mass | Isotopic mass of 4684.6 Da (with disulfide bridge). nih.gov |
| Processing | Proteolytic cleavage of the leader peptide by dedicated enzymes. nih.govmdpi.com |
| Transport and Maturation | Mediated by ABC transporters and accessory proteins. nih.govmdpi.com |
| Genetic Determinants | penA (structural gene), peiA (immunity gene), transport/regulation genes. nih.gov |
The post-translational modifications and maturation pathway are essential for converting the inactive precursor peptide into the biologically active this compound, enabling its function as an antimicrobial compound nih.govnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results specifically for "this compound". It is a pediocin-like bacteriocin. Pediocin PA-1 is a related compound. |
| Pediocin PA-1 | 56842033 nih.gov |
| Listeria monocytogenes | Not a chemical compound, but a bacterium. |
| Clostridium | Not a single chemical compound, but a genus of bacteria. |
This compound is characterized as a pediocin-like bacteriocin, belonging to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). dntb.gov.uanih.govmdpi.comnih.gov Its production involves the initial synthesis of a precursor peptide, followed by a series of post-translational modifications (PTMs) that are critical for generating the mature, biologically active molecule. nih.govnih.gov
Post-Translational Modifications and Maturation Pathways
The biosynthesis of this compound commences with the ribosomal synthesis of a precursor peptide. This precursor includes an N-terminal leader sequence that serves as a recognition signal for the cellular machinery responsible for its subsequent modification and transport. nih.govnih.gov Specifically, like many other class IIa bacteriocins, the this compound precursor is understood to possess a double-glycine-type signal peptide at its N-terminus. mdpi.com This specific motif is recognized by dedicated ATP-binding cassette (ABC) transporters and associated accessory proteins that facilitate the translocation and processing steps required for maturation and secretion. nih.govmdpi.com
A crucial step in the maturation of this compound is the introduction of post-translational modifications, most notably the formation of disulfide bonds. The mature this compound peptide contains cysteine residues that undergo oxidative folding to form intramolecular disulfide bridges. nih.gov These disulfide bonds are fundamental to establishing the correct three-dimensional structure and are essential for the antimicrobial activity of the bacteriocin. nih.gov The mature form of this compound has been determined to be a peptide composed of 42 amino acids, incorporating a disulfide bridge. nih.gov
The genetic elements governing this compound biosynthesis, including the gene encoding the precursor peptide (designated penA) and a gene for a putative immunity protein (peiA), are typically organized within a gene cluster. nih.gov While genes necessary for transport and regulation are often located in close proximity, some natural strains may exhibit deficiencies or complete absence of the accessory gene for transport or the inducer gene for regulation. nih.govlenus.ie This can result in limited or no production of the mature bacteriocin by these strains. nih.gov However, experimental evidence from heterologous expression studies has demonstrated that providing the complete set of genes required for induction, maturation, and export enables the production of active this compound. nih.gov
The maturation pathway culminates in the proteolytic removal of the N-terminal leader sequence from the precursor peptide. This cleavage event is typically catalyzed by a dedicated protease that is often functionally linked with the ABC transporter system. nih.govmdpi.com The precise excision of the leader peptide releases the mature, active this compound molecule. nih.gov
While comprehensive details on all enzymatic steps involved in the PTMs of this compound are not extensively documented in the available literature beyond the general mechanisms observed for class IIa bacteriocins, the mature peptide's experimentally determined isotopic mass provides validating evidence for these modifications. Mass spectrometry analysis has determined the isotopic mass of mature this compound to be 4684.6 Da, which aligns with the calculated mass of a 42-amino acid peptide containing a single disulfide bond. nih.gov
The following table summarizes key characteristics of the this compound maturation process:
| Feature | Description |
| Precursor Peptide | Synthesized with an N-terminal leader sequence. nih.govnih.gov |
| Leader Sequence | Contains a double-glycine motif for transport recognition. mdpi.com |
| Post-Translational Mods | Formation of at least one disulfide bond via cysteine residues. nih.gov |
| Mature Peptide Length | Composed of 42 amino acids. nih.gov |
| Mature Peptide Mass | Isotopic mass of 4684.6 Da (consistent with disulfide bridge). nih.gov |
| Processing Step | Proteolytic cleavage of the N-terminal leader peptide. nih.govmdpi.com |
| Transport and Maturation | Mediated by dedicated ABC transporters and accessory proteins. nih.govmdpi.com |
| Associated Genes | penA (structural), peiA (immunity), and genes for transport/regulation. nih.gov |
These post-translational modifications and the subsequent maturation pathway are indispensable for transforming the inactive precursor into functional this compound, thereby enabling its role as an antimicrobial agent. nih.govnih.gov
Methodologies for Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides by sequentially adding amino acids to a growing chain anchored on an insoluble solid support, typically a resin biotage.combachem.combeilstein-journals.org. This method, pioneered by Bruce Merrifield, simplifies purification as excess reagents and by-products can be removed by simple filtration biotage.combachem.com. The process involves repetitive cycles of deprotection of the N-terminal amine, washing steps, coupling of a protected amino acid, and further washing steps bachem.combeilstein-journals.org. SPPS allows for controlled, efficient, and scalable peptide production bachem.com. While conventional SPPS has been effective, advancements continue to improve its efficiency, particularly for longer or more complex peptides beilstein-journals.orgfrontiersin.org.
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) represents a significant advancement in peptide synthesis technology researchgate.netnih.gov. The application of microwave energy accelerates the reaction kinetics of both the deprotection and coupling steps in SPPS, substantially reducing synthesis times compared to conventional methods researchgate.netnih.govgoogle.commdpi.com. This technique can complete most amino acid couplings in approximately 5 minutes and Fmoc removal in about 3 minutes nih.gov. MW-SPPS has proven effective for synthesizing both routine and challenging peptide sequences, including those prone to aggregation nih.govmdpi.comnih.gov. The rapid heating generated by microwave irradiation, which activates molecules with a dipole moment, is a key factor in its efficiency mdpi.com. This accelerated process also helps in overcoming difficulties associated with the synthesis of longer peptides nih.gov.
Comparative Analysis of Synthetic Versus Naturally Expressed this compound
Research has involved the chemical synthesis of this compound to compare its activity and characteristics with related naturally produced bacteriocins, such as pediocin PA-1 nih.govtandfonline.com. This comparative analysis is crucial because this compound is considered a silent bacteriocin in its natural host strains due to the lack of necessary genes for mature peptide production nih.govtaylorandfrancis.com. Synthetic this compound has been evaluated for its antimicrobial efficacy, particularly against Listeria monocytogenes nih.govtandfonline.com. Studies have shown that synthetic this compound can display effective anti-Listeria activity nih.govtandfonline.com. Comparing the activity of synthetic this compound to naturally produced bacteriocins like pediocin PA-1 helps to understand its potential as an antimicrobial agent and the implications of its lack of natural production in certain strains nih.govtaylorandfrancis.comtandfonline.com.
Primary Sequence Determination and Conservation (e.g., YGNGV motif)
The primary structure of a protein, the linear sequence of amino acids, is fundamental to its function and higher-order structures khanacademy.orgnih.gov. This compound, as a class IIa bacteriocin, is characterized by a conserved amino acid sequence motif known as the "pediocin box" nih.govmdpi.comdntb.gov.ua. This motif has the consensus sequence YGNGV, where valine (V) can sometimes be replaced by leucine (B10760876) (L) mdpi.comdntb.gov.ua. This highly conserved hydrophilic motif is typically located in the N-terminal region of class IIa bacteriocins nih.govmdpi.com. The pediocin box is included within a broader conserved N-terminal region with the sequence YGNGVxCxK/NxxC, where X represents any amino acid mdpi.com. The presence and conservation of this motif in this compound, as predicted through genome analysis, align it with other anti-listerial bacteriocins like pediocin PA-1 nih.gov.
Elucidation of Secondary and Tertiary Structure
The biological function of a peptide is intricately linked to its three-dimensional structure, which arises from the folding of the polypeptide chain into defined secondary and tertiary structures khanacademy.orgnih.govnews-medical.netlibretexts.org.
α-Helical and β-Sheet Conformations
Secondary structure refers to local folded structures within a polypeptide chain, primarily stabilized by hydrogen bonds between atoms of the peptide backbone khanacademy.orglibretexts.orgbyjus.com. The most common types of secondary structures are the α-helix and the β-pleated sheet khanacademy.orglibretexts.orgbyjus.com.
α-Helix: In an α-helix, the polypeptide chain forms a helical structure stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues down the chain khanacademy.orglibretexts.org. The R groups of the amino acids project outwards from the helix khanacademy.org.
β-Sheet: A β-pleated sheet is formed by two or more segments of a polypeptide chain aligning next to each other, creating a sheet-like structure held together by hydrogen bonds between the backbone carbonyl and amino groups of adjacent strands khanacademy.orglibretexts.orgbyjus.com. These strands can be parallel or antiparallel khanacademy.org.
Class IIa bacteriocins, including those similar to this compound, are generally described as having defined secondary features, often including a cationic β-sheet at the conserved N-terminus and a helix-containing domain at the less-conserved C-terminus asm.org. The proportion of α-helices and β-sheets can vary and is influenced by factors such as pH and treatment methods researchgate.net.
Role of Disulfide Bonds or Their Absence in this compound Structure
Disulfide bonds are covalent linkages formed between the sulfur-containing side chains of two cysteine residues khanacademy.orgnih.govnews-medical.netcreative-proteomics.com. These bonds are significantly stronger than non-covalent interactions and play a crucial role in stabilizing the tertiary structure of many proteins by creating rigid connections that help maintain the protein's shape and prevent unfolding nih.govnews-medical.netcreative-proteomics.com. Disulfide bridges can occur between cysteines within the same polypeptide chain or between different polypeptide chains nih.govcreative-proteomics.com.
While many class IIa bacteriocins are characterized by a disulfide bond linkage in their conserved N-terminal region, and some may have additional disulfide bonds, this compound is described in the context of studies comparing it to pediocin PA-1 and its linear analogs lacking disulfide bridges mdpi.comresearchgate.net. Research has investigated the impact of the absence of disulfide bonds on the activity and conformational features of pediocin PA-1 analogs researchgate.net. This suggests that while disulfide bonds are common in this class of bacteriocins and contribute to structural stability, their absence, as might be the case or engineered in this compound or its analogs, is a relevant aspect of structural and functional studies researchgate.net. The specific role and presence or absence of disulfide bonds in the mature, active conformation of this compound would be a key aspect of its structural characterization.
Significance of Penocin a in Antimicrobial Research
The research on Penocin A contributes to the understanding of Class IIa bacteriocins and their potential as antimicrobial agents. Its activity against important pathogens like Listeria and Clostridium species underscores its relevance in food safety and potentially in clinical settings. researchgate.netresearchgate.netnih.govresearchgate.netmicrobiologyresearch.org The observation that this compound is a "silent" bacteriocin (B1578144) in its native strain, requiring heterologous expression for significant production, highlights the importance of genomic mining and synthetic biology approaches for discovering and utilizing novel bacteriocins. nih.govnih.govmicrobiologyresearch.orglenus.iefrontiersin.org The potential for a narrower spectrum of activity compared to some other pediocin-like bacteriocins could be advantageous for targeted applications, minimizing disruption to beneficial microbial communities. nih.govlenus.ie
Rationale for In Depth Research on Penocin a Reiterated and Expanded
Mechanism of Action and Cellular Targets of Penocin a
Interaction with Target Bacterial Cell Membranes
Penocin A, characteristic of Class IIa bacteriocins, recognizes and binds to a specific protein complex embedded within the bacterial cytoplasmic membrane. lenus.ienih.govmicrobiologyresearch.orgwikipedia.org This interaction is the critical initial step in its mechanism of action.
Receptor Binding and Specificity
The binding of this compound to the target membrane is not random but involves specific protein receptors. This specificity dictates the spectrum of bacteria sensitive to this compound. nih.gov
The Mannose Phosphotransferase System (Man-PTS) as a Primary Receptor
Extensive research has identified the mannose phosphotransferase system (Man-PTS) as the primary target receptor for Class IIa bacteriocins, including this compound, on sensitive bacterial cells. lenus.ienih.govmicrobiologyresearch.orgwikipedia.org The Man-PTS is a complex sugar uptake system found in many bacteria, including Gram-positive Firmicutes and Gram-negative Gammaproteobacteria. nih.govmicrobiologyresearch.org It consists of cytoplasmic components (Enzyme I and HPr) and a carbohydrate-specific Enzyme II complex, which is typically composed of four subunits: IIA, IIB, IIC, and IID. nih.govmicrobiologyresearch.org The membrane-located IIC and IID subunits together form the receptor complex recognized by these bacteriocins. microbiologyresearch.org Studies involving heterologous expression of Man-PTS genes have confirmed its role as a key player in sensitivity to Class IIa bacteriocins. microbiologyresearch.org
Specificity of Interaction with Man-PTS Subunits (e.g., IIC)
The specificity of Class IIa bacteriocins for their target bacteria is largely determined by the structure of the Man-PTS receptor. nih.gov A single extracellular loop of the membrane-located IIC protein (MptC) has been identified as a crucial determinant for specific target recognition by Class IIa bacteriocins. nih.gov This loop is considered a major factor responsible for species-specificity. nih.gov The N-terminal β-sheet domain, a conserved region in Class IIa bacteriocins, is involved in binding to this extracellular loop of IIC. nih.gov Phylogenetic analysis of IIC and IID proteins from various bacteria has revealed specific sequence regions that distinguish Man-PTS receptors sensitive to Class IIa bacteriocins, suggesting these regions confer the specific receptor function. nih.gov Research indicates that only Man-PTS systems belonging to a specific phylogenetic group (Group I) can serve as receptors for bacteriocins like this compound. nih.gov Specific amino acid residues within both the IIC and IID subunits, located in the extracellular loop of IID (region γ+) and transmembrane segments of IIC, are implicated in the interaction with bacteriocins targeting Man-PTS.
The interaction between this compound and the Man-PTS can be conceptually summarized as follows:
| Bacteriocin (B1578144) Domain | Target Receptor Region | Outcome |
| N-terminal β-sheet domain | Extracellular loop of Man-PTS subunit IIC | Initial specific binding and recognition |
| C-terminal α-helix domain | Transmembrane helices of Man-PTS IIC/IID | Interaction leading to conformational change and pore formation |
Note: This table represents a conceptual model based on described interactions; specific quantitative binding data for this compound at each site may vary and require further detailed research.
Permeabilization of Cytoplasmic Membrane
Following the specific binding to the Man-PTS receptor, this compound induces permeabilization of the bacterial cytoplasmic membrane. nih.gov This disruption of membrane integrity is a hallmark of its antimicrobial activity.
Pore Formation Dynamics
The permeabilization effect is achieved through the formation of pores in the membrane, with the Man-PTS complex essentially being converted into a pore or acting as a conduit for pore formation. lenus.iewikipedia.orgnih.govnih.gov The proposed mechanism involves the interaction of the bacteriocin's C-terminal region with the transmembrane helices of the Man-PTS subunits, leading to conformational changes that render the transporter irreversibly open. nih.gov Another model suggests the bacteriocin's C-terminal half penetrates the membrane, effectively splitting the Man-PTS and forming a pore. wikipedia.org These pores are hydrophilic and allow the passage of molecules across the membrane. While the general mechanism of pore formation by Class IIa bacteriocins is established, the precise dynamics, such as the exact size, stability, and conductivity of pores formed specifically by this compound, would require dedicated experimental studies.
Dissipation of Transmembrane Electrical Potential
A critical consequence of pore formation by this compound is the dissipation of the transmembrane electrical potential, also known as the proton motive force. wikipedia.org The formation of uncontrolled channels or pores in the cytoplasmic membrane allows ions (such as K+ and PO42-) and other small molecules to leak out of the cell. This leakage disrupts the ion gradients essential for maintaining the membrane potential. The collapse of the transmembrane electrical potential leads to the depletion of intracellular ATP stores, as the proton motive force is crucial for ATP synthesis via oxidative phosphorylation. nih.govwikipedia.org The resulting loss of essential molecules and energy ultimately leads to irreversible cell damage and death. nih.gov
Efflux of Essential Cellular Components
The pore formation induced by Class IIa bacteriocins, such as this compound, disrupts the integrity of the bacterial cytoplasmic membrane. This disruption leads to the leakage or efflux of essential cellular components. While specific detailed studies solely focusing on this compound's induction of efflux are limited in the provided search results, the general mechanism of Class IIa bacteriocins involves membrane permeabilization. This permeabilization results in the dissipation of the membrane potential and the efflux of ions and other vital molecules, which is a key factor in their bactericidal activity. One study on pediocin P, another bacteriocin, noted that it causes potassium ion efflux from target cells mpn.gov.rs. Given that this compound belongs to the same class and shares a similar mechanism targeting the Man-PTS and forming pores, it is inferred that it would similarly induce the efflux of essential cellular components, contributing to cell death.
Comparison of this compound's Mechanism with Other Class IIa Bacteriocins
This compound shares the fundamental mechanism of action with other Class IIa bacteriocins, which involves targeting the Man-PTS receptor on sensitive bacterial cells. frontiersin.orgfrontiersin.orgmicrobiologyresearch.orgasm.orgconicet.gov.arnih.govpnas.org These bacteriocins are characterized by a conserved YGNGV motif in their N-terminal region and a C-terminal helix-containing domain. frontiersin.orgmicrobiologyresearch.orgconicet.gov.ar The N-terminal region is believed to be involved in binding to the extracellular loop of the IIC component of the Man-PTS. conicet.gov.ar
Despite this shared core mechanism and structural features, there can be variations in their specific interactions and target spectra. For instance, while Class IIa bacteriocins generally target Man-PTSs across different genera like Listeria, Enterococcus, and Lactobacillus, some bacteriocins targeting Man-PTS, like lactococcin A (a Class IIc bacteriocin), exhibit a much narrower spectrum. microbiologyresearch.orgasm.org This difference in specificity is attributed to variations in how the peptides bind to their receptors; Class IIa bacteriocins rely on a short defined region of IIC for recognition, whereas lactococcin A interacts with multiple regions of both IIC and IID components of the Man-PTS. microbiologyresearch.orgasm.org
Research comparing this compound directly with other Class IIa bacteriocins like pediocin PA-1 has shown differences in antimicrobial efficacy. In one study, synthetic this compound displayed anti-Listeria activity, but pediocin PA-1 and an oxidation-resistant derivative, pediocin M31L, were found to be more effective against Listeria in minimal inhibitory concentration assays. nih.gov However, in a simulated human distal colon model, both pediocin M31L and this compound demonstrated effective anti-Listeria activity, significantly reducing Listeria counts compared to controls. nih.gov This suggests that while the core mechanism is similar, subtle differences in structure or interaction with the target can influence their relative potencies and spectra of activity.
Another point of comparison lies in their genetic context. While some pediocin-like bacteriocins like coagulin (B1577449) A, pediocin PA-1, and plantaricin 423 are often associated with insertion sequences and are likely of plasmid origin, this compound has been found to reside in a conserved chromosomal locus. nih.gov This difference in genetic location might have implications for their evolution and transfer among bacteria.
Resistance mechanisms to Class IIa bacteriocins, including potentially this compound, often involve the downregulation of the expression of the Man-PTS genes in target bacteria. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This common resistance mechanism further highlights the shared reliance of these bacteriocins on the Man-PTS as a cellular target. microbiologyresearch.orgmicrobiologyresearch.org
Table 1: Comparison of this compound and other Class IIa Bacteriocins
| Feature | This compound | Pediocin PA-1 | Other Class IIa Bacteriocins (General) |
| Classification | Class IIa Bacteriocin | Class IIa Bacteriocin | Class IIa Bacteriocin |
| Producer Organism | Pediococcus pentosaceus nih.gov | Pediococcus acidilactici, P. pentosaceus nih.gov | Various Lactic Acid Bacteria frontiersin.orgfrontiersin.orgconicet.gov.ar |
| Conserved Motif | YGNGV (N-terminus) nih.gov | YGNGV (N-terminus) frontiersin.orgmicrobiologyresearch.orgconicet.gov.ar | YGNGV (N-terminus) frontiersin.orgmicrobiologyresearch.orgconicet.gov.ar |
| Cellular Target | Mannose Phosphotransferase System (Man-PTS) pnas.org | Mannose Phosphotransferase System (Man-PTS) frontiersin.orgfrontiersin.orgmicrobiologyresearch.orgasm.orgconicet.gov.arnih.govpnas.org | Mannose Phosphotransferase System (Man-PTS) frontiersin.orgfrontiersin.orgmicrobiologyresearch.orgasm.orgconicet.gov.arnih.govpnas.org |
| Mechanism Detail | Pore formation leading to efflux | Pore formation leading to efflux frontiersin.orgfrontiersin.orgmdpi.com | Pore formation leading to efflux frontiersin.orgfrontiersin.orgmdpi.com |
| Genetic Location | Conserved chromosomal locus nih.gov | Often associated with plasmids nih.gov | Variable (chromosomal or plasmid) nih.gov |
| Anti-Listeria Activity (in vitro) | Less effective than Pediocin PA-1/M31L in MIC assays nih.gov | Effective nih.gov | Generally effective frontiersin.orgfrontiersin.orgmicrobiologyresearch.org |
| Anti-Listeria Activity (simulated gut) | Effective nih.gov | Effective nih.gov | Not specifically detailed for all |
Antimicrobial Spectrum and Pre Clinical Biological Activity of Penocin a
Activity Against Gram-Positive Bacteria
Penocin A demonstrates antimicrobial activity primarily against Gram-positive pathogens nih.govresearchgate.netresearchgate.net. Compared to the well-characterized pediocin PA-1, this compound generally exhibits a narrower antimicrobial spectrum nih.govlenus.ielenus.ieresearchgate.netnih.gov.
Listeria monocytogenes
Significant research has focused on this compound's effectiveness against Listeria monocytogenes, a notable foodborne pathogen. This compound has been shown to display effective anti-Listeria activity nih.govlenus.ielenus.ieresearchgate.netnih.gov. Minimal Inhibitory Concentration (MIC) assays have been conducted to quantify this activity. While synthetic this compound was found to be less effective against Listeria in these assays compared to natural pediocin PA-1 and a recombinant derivative, pediocin M31L, it still demonstrated inhibitory capabilities nih.govlenus.ielenus.ie.
Studies utilizing a simulated human distal colon model have further evaluated this compound's anti-Listeria activity in a more complex environment. In these ex vivo models, this compound significantly reduced Listeria counts nih.govlenus.ielenus.ieresearchgate.netnih.gov. For instance, at a concentration of 2.6 µM, this compound reduced Listeria counts to 3.64 ± 0.62 Log CFU/mL after 24 hours of fermentation, a considerable reduction compared to the control group which showed 7.75 ± 0.43 Log CFU/mL nih.govlenus.ielenus.ieresearchgate.netnih.gov.
Data from MIC assays against L. monocytogenes strain 10403S in BHI soft agar (B569324) are presented below:
| Bacteriocin (B1578144) | MIC (nM) |
| Pediocin PA-1 | 45 |
| Pediocin M31L | 72–36 |
| Synthetic this compound | 162 |
Source: Based on data from nih.gov.
In the simulated human distal colon model, the reduction in Listeria counts over time by this compound and other pediocins at 2.6 µM was observed:
| Bacteriocin | Listeria counts at 0h (Log CFU/mL) | Listeria counts at 5h (Log CFU/mL) | Listeria counts at 24h (Log CFU/mL) |
| Control | 6.5 ± 0.13 | 8.56 ± 0.16 | 7.75 ± 0.43 |
| Pediocin PA-1 | Complete inhibition | 3.01 ± 1.5 | 2.5 ± 1.29 |
| Pediocin M31L | Complete inhibition | 3.5 ± 0.47 | 3.5 ± 0.4 |
| Synthetic this compound | Complete inhibition | 3.3 ± 0.32 | 3.64 ± 0.62 |
Source: Based on data from nih.govlenus.ielenus.ieresearchgate.netnih.gov. Complete inhibition at 0h means Listeria cells were below detection limits immediately after bacteriocin addition.
Staphylococcus aureus
This compound has been noted for its ability to hinder the proliferation of Staphylococcus aureus researchgate.net. It is described as having broad-spectrum antibacterial activity against Gram-positive pathogens, with Listeria and Clostridium species particularly targeted, and S. aureus also being mentioned researchgate.net. Research on Pediococcus pentosaceus strains that produce various bacteriocins, including this compound, has shown significant antibacterial activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains mdpi.commdpi.com. While these studies indicate the potential for this compound to contribute to anti-S. aureus activity, the specific efficacy of isolated this compound against S. aureus compared to other bacteriocins produced by the strain requires further focused investigation.
Other Relevant Foodborne Pathogens and Spoilage Organisms
This compound's activity extends to other Gram-positive bacteria relevant as foodborne pathogens and spoilage organisms. Its inhibition rate against a collection of 71 strains from 8 Gram-positive bacterial genera, including Carnobacterium, Clostridioides, Enterococci, Lactobacilli, Lactococci, Leuconostoc, Listeriae, and Pediococci, was assessed. This compound showed an inhibition rate of 48% against these strains, which was lower than the 58% inhibition rate observed for pediocin PA-1 against the same collection nih.govtaylorandfrancis.comtaylorandfrancis.comlenus.ie. This indicates that while active against some strains within these genera, its spectrum is not as broad as pediocin PA-1. This compound has also been specifically mentioned as targeting Clostridium species researchgate.net. Notably, this compound exhibits negligible activity against a range of tested obligate anaerobic commensal gut bacterial species, which could be advantageous for applications where preservation of beneficial gut bacteria is desired nih.govlenus.ielenus.ie.
Comparative Analysis of Antimicrobial Efficacy with Pediocin PA-1
A significant aspect of the research on this compound involves its comparison with pediocin PA-1, a well-established class IIa bacteriocin. This compound generally possesses a narrower antimicrobial spectrum than pediocin PA-1 nih.govlenus.ielenus.ieresearchgate.netnih.gov. In standard MIC assays against Listeria monocytogenes, synthetic this compound typically shows higher MIC values, indicating lower potency compared to natural pediocin PA-1 and the oxidation-resistant pediocin M31L derivative nih.govlenus.ielenus.ie.
Spectrum of Activity in Simulated Biological Environments
The activity of this compound has been investigated in simulated biological environments to better understand its potential effects in complex systems like the mammalian gut.
Ex vivo Gut Models and Microbial Community Modulation
This compound's anti-Listeria activity has been successfully evaluated in a simulated human distal colon model nih.govtaylorandfrancis.comtaylorandfrancis.comlenus.ielenus.ieresearchgate.netnih.gov. This ex vivo system mimics conditions found in the human gut, allowing for assessment of bacteriocin activity in the presence of a complex microbial community and fecal matter. In this model, this compound effectively reduced the population of Listeria monocytogenes, demonstrating its potential to control this pathogen within a gut environment nih.govlenus.ielenus.ieresearchgate.netnih.gov.
Furthermore, studies using simplified human intestinal microbiota (SIHUMI) models have included this compound to assess its impact on bacterial community composition frontiersin.orgnih.govresearchgate.net. These models allow researchers to observe how bacteriocins influence the balance of different bacterial species within a controlled, multi-species environment. Pediocin-like bacteriocins, including this compound, have been shown to display anti-listerial activity in this setting frontiersin.orgresearchgate.net. Research indicates that narrow-spectrum bacteriocins, such as pediocin-like peptides, are expected to have a less disruptive impact on commensal microbial populations compared to broad-spectrum antimicrobials researchgate.net. This compound has shown negligible activity against a range of tested obligate anaerobic commensal gut bacterial species, suggesting a degree of selectivity that could be beneficial for maintaining the balance of the gut microbiota nih.govlenus.ielenus.ie.
Inhibition of Non-Target Commensal Microbiota
Pre-clinical investigations into the biological activity of this compound have included assessments of its impact on non-target commensal bacteria, particularly those residing in the human gut. This is a critical aspect of evaluating potential therapeutic agents to understand their specificity and minimize disruption to beneficial microbial communities.
Furthermore, the effect of this compound on specific human gut commensal bacterial strains has been explicitly tested under anaerobic conditions simulating the gut environment. In these assays, using filter discs containing 1 µM of this compound, no inhibition was observed against several key commensal species. These species included Faecalibacterium prausnitzii A2-165, Eubacterium rectale A1-86, Roseburia inulinivorans A2-194, Akkermansia muciniphila MucT, and Ruminococcus bromii VPI 6883 mdpi.comresearchgate.netnih.gov. These bacteria are considered abundant and important for a healthy gut, with some recognized for their health-promoting effects and potential as next-generation probiotics mdpi.comnih.gov.
Minimal inhibitory concentration (MIC) assays have also indicated that this compound exhibits negligible activity against a range of obligate anaerobic commensal gut bacterial species researchgate.net. While this compound has shown effective anti-Listeria activity in simulated human distal colon models, its impact on the tested commensal strains at relevant concentrations appears limited, suggesting a degree of specificity towards target pathogens over these beneficial bacteria mdpi.comresearchgate.netnih.gov.
The following table summarizes the observed effect of this compound on specific human gut commensal bacterial strains tested in pre-clinical studies:
| Commensal Bacterial Strain | Observed Effect of this compound (1 µM) | Source(s) |
| Faecalibacterium prausnitzii A2-165 | No inhibition | mdpi.comresearchgate.netnih.gov |
| Eubacterium rectale A1-86 | No inhibition | mdpi.comresearchgate.netnih.gov |
| Roseburia inulinivorans A2-194 | No inhibition | mdpi.comresearchgate.netnih.gov |
| Akkermansia muciniphila MucT | No inhibition | mdpi.comresearchgate.netnih.gov |
| Ruminococcus bromii VPI 6883 | No inhibition | mdpi.comresearchgate.netnih.gov |
Note: This table is based on data from specific pre-clinical experiments using a concentration of 1 µM this compound against the listed strains.
Structure Activity Relationship Sar Studies of Penocin a
Impact of N-terminal Conserved Region Modifications
The N-terminal region of pediocin-like bacteriocins, including Penocin A, contains the highly conserved "pediocin box" with the signature YGNGV motif. nih.govresearchgate.net This cationic domain is fundamentally involved in the initial binding of the bacteriocin (B1578144) to the target cell surface, a critical first step for its antimicrobial action. nih.govnih.gov
Specific studies detailing the systematic modification of the N-terminal conserved region of this compound and the resulting impact on its biological activity are not available in the reviewed literature. Research on other class IIa bacteriocins has shown that this region is crucial for recognizing the mannose phosphotransferase system (Man-PTS) on target bacteria, which acts as a receptor. nih.gov It is presumed that the N-terminal domain of this compound serves a similar function, but direct experimental evidence from modification studies on this compound is currently lacking.
Role of C-terminal Domain in Biological Activity
The C-terminal domain of class IIa bacteriocins is generally more hydrophobic and is responsible for penetrating the target cell membrane, leading to pore formation and subsequent cell death. nih.govnih.gov This domain is also the primary determinant of the bacteriocin's antimicrobial spectrum and target cell specificity. nih.govresearchgate.net
For this compound, its narrower antimicrobial spectrum compared to Pediocin PA-1 is attributed to differences within this C-terminal domain. lenus.ie Studies involving the creation of hybrid bacteriocins by swapping the N- and C-terminal domains of different pediocin-like peptides have demonstrated that the target specificity profile of the hybrid molecule corresponds to the parent bacteriocin from which the C-terminal domain was derived. nih.gov While these studies did not specifically use this compound, the principle strongly suggests that the C-terminal domain of this compound dictates its specific interactions with target cell membranes and defines its range of activity.
Influence of Specific Amino Acid Residues on Potency and Specificity
The potency and specificity of a bacteriocin are determined by individual amino acid residues at critical positions. However, research that systematically substitutes specific amino acid residues in the this compound sequence to map their influence on its activity has not been identified in the public domain.
For the broader family of pediocin-like bacteriocins, extensive mutagenesis has been performed on compounds like Pediocin PA-1, identifying key residues in both the N-terminal (for receptor binding) and C-terminal (for membrane insertion and specificity) domains that are essential for activity. nih.gov It is highly probable that analogous key residues exist within the this compound sequence, but they await experimental identification and characterization through targeted mutagenesis studies.
Mutagenesis and Functional Analysis of this compound Variants
A thorough search of scientific literature did not yield studies focused on the creation of this compound variants through mutagenesis and the subsequent functional analysis of these engineered peptides. The existing research primarily involves the use of synthetic or heterologously expressed wild-type this compound for comparative activity assays against other bacteriocins. lenus.ieresearchgate.net The development and characterization of this compound variants would be a critical step in fully understanding its structure-activity relationship and potentially engineering variants with enhanced potency or a modified antimicrobial spectrum.
Analogues, Derivatives, and Engineered Variants of Penocin a
Design and Synthesis of Penocin A Analogues
The study of this compound and its potential as an antimicrobial agent has relied significantly on its chemical synthesis. Chemical synthesis allows for the production of the mature peptide, bypassing the lack of natural production in the native strain. um.edu.myresearchgate.netwikipedia.org This synthetic approach also provides a direct route for the design and generation of various analogues. By altering the amino acid sequence or incorporating modified amino acids during synthesis, researchers can create this compound analogues with potentially altered properties, such as enhanced stability, modified target specificity, or increased potency.
In addition to chemical synthesis, heterologous expression has been explored as a method to produce this compound. One study successfully achieved this compound expression by heterologously expressing the pediocin inducer factor in Pediococcus pentosaceus 25745. um.edu.myresearchgate.net This demonstrates the feasibility of utilizing microbial hosts for this compound production, which could be a valuable approach for generating larger quantities for research and potential application. While this method focuses on producing the native this compound sequence, it lays the groundwork for potentially engineering host strains or the this compound gene itself to produce engineered variants.
The design of this compound analogues is often guided by structure-activity relationship studies of related class IIa bacteriocins, particularly pediocin PA-1, which shares structural and functional similarities. um.edu.myresearchgate.netrcsb.orgnih.gov Modifications can target specific regions of the peptide, such as the N-terminal containing the pediocin box or the C-terminal, which is often amphiphilic or hydrophobic in class IIa bacteriocins and involved in membrane interaction. uni.lu
Functional Characterization of Engineered this compound Derivatives
Functional characterization of this compound has primarily focused on its antimicrobial activity, particularly against Listeria monocytogenes. Studies have compared the activity of synthetic this compound to that of pediocin PA-1 and its engineered derivatives, such as pediocin M31L. um.edu.myresearchgate.netnih.govnih.gov
In minimal inhibitory concentration (MIC) assays, synthetic this compound has demonstrated effective anti-Listeria activity. um.edu.myresearchgate.netnih.govnih.gov While one study indicated that pediocin M31L was more effective than synthetic this compound against Listeria in MIC assays, this compound still showed significant inhibitory effects. um.edu.mynih.govnih.gov
Furthermore, the anti-Listeria activity of this compound has been assessed in more complex environments, such as a simulated human distal colon model. In this model, synthetic this compound (at a concentration of 2.6 μM) significantly reduced Listeria counts after 24 hours, comparable to the reduction observed with pediocin M31L at the same concentration. um.edu.myresearchgate.netnih.govnih.gov This suggests that despite potential differences in potency observed in standard MIC assays, this compound can exert effective antimicrobial activity in conditions mimicking the gut environment.
This compound has also been reported to exhibit a narrower antimicrobial spectrum compared to pediocin PA-1, with activity noted against L. monocytogenes and S. aureus. bicnirrh.res.inresearchgate.net Its inhibition rate against a collection of Gram-positive bacteria genera was found to be lower than that of pediocin PA-1, which could be a desirable trait for applications where targeting specific pathogens while sparing beneficial bacteria is important. um.edu.myresearchgate.net
While direct studies on engineered this compound derivatives are limited in the provided search results, the characterization of synthetic this compound and its comparison to engineered pediocin PA-1 highlight the potential for engineering this compound to modulate its functional properties. Future research could involve creating and characterizing this compound derivatives with targeted modifications to improve potency, broaden or narrow the spectrum of activity, or enhance stability, drawing insights from successful engineering strategies applied to other class IIa bacteriocins.
Table 1: Anti-Listeria Activity of this compound and Related Bacteriocins
| Bacteriocin (B1578144) | Concentration | L. monocytogenes Reduction (Log CFU/mL) in Simulated Human Gut (24h) | MIC against L. monocytogenes (BHI soft agar) |
| This compound | 2.6 μM | 3.64 ± 0.62 um.edu.myresearchgate.netnih.govnih.gov | 162 nM researchgate.netrcsb.orgnih.gov |
| Pediocin PA-1 | 2.6 μM | 2.5 ± 1.29 researchgate.net | 45 nM researchgate.netrcsb.orgnih.gov |
| Pediocin M31L | 2.6 μM | 3.5 ± 0.4 um.edu.myresearchgate.netnih.govnih.gov | 72–36 nM researchgate.netrcsb.orgnih.gov |
| Control (no bacteriocin) | - | 7.75 ± 0.43 um.edu.myresearchgate.netnih.govnih.gov | - |
Note: Data is derived from a simulated human distal colon model assay and MIC assays against L. monocytogenes 10403S. um.edu.myresearchgate.netrcsb.orgnih.govnih.gov
Chimeric Bacteriocins Incorporating this compound Domains
The construction of chimeric bacteriocins involves combining domains from different bacteriocins to create novel peptides with potentially enhanced or altered properties, such as a broader spectrum of activity or increased potency against specific targets. Given that this compound is a class IIa bacteriocin containing the conserved pediocin box motif, its domains, particularly those involved in receptor binding or membrane interaction, could theoretically be incorporated into chimeric constructs.
Class IIa bacteriocins typically exert their activity by binding to the mannose phosphotransferase system (Man-PTS) on the surface of sensitive bacteria, followed by pore formation in the cell membrane. rcsb.org The N-terminal region, including the YGNGV motif (pediocin box), is often crucial for receptor recognition, while the C-terminal contributes to membrane insertion and pore formation. uni.lu
While specific examples of chimeric bacteriocins explicitly incorporating this compound domains were not found in the provided search results, the concept of domain swapping has been successfully applied to other bacteriocins, including those from Pseudomonas species. By fusing the cytotoxic pore-forming domains of one bacteriocin with the receptor-binding or translocation domains of another, researchers have generated chimeras with broadened activity spectra.
The presence of the characteristic pediocin box in this compound suggests that this region could potentially serve as a recognition domain in a chimeric bacteriocin. Conversely, the C-terminal region of this compound could be explored for its membrane-interacting properties. Future research could investigate the feasibility of creating chimeric bacteriocins by combining domains from this compound with domains from other bacteriocins to generate novel antimicrobial peptides with tailored characteristics.
Strategies for Enhancing Stability and Activity through Peptide Engineering
Peptide engineering offers various strategies to enhance the stability and activity of bacteriocins like this compound. These strategies often involve targeted modifications to the amino acid sequence or structure of the peptide.
One significant challenge for peptide stability is oxidation, particularly of methionine residues. Pediocin PA-1, a related class IIa bacteriocin, is known to lose activity due to the oxidation of its methionine residue at position 31 (Met31). um.edu.myresearchgate.netnih.gov Engineering strategies involving the substitution of Met31 with oxidation-resistant amino acids, such as leucine (B10760876), isoleucine, or alanine, have successfully increased the stability of pediocin PA-1 while largely retaining its antimicrobial activity. um.edu.myresearchgate.netnih.gov This suggests that a similar approach could be applied to this compound if it contains oxidizable residues that contribute to instability.
Amino acid composition plays a crucial role in peptide activity and stability. Modifications can influence factors such as helicity, half-life, and resistance to enzymatic degradation. For instance, introducing unnatural amino acids or modifying existing ones can impact the peptide's interaction with target membranes or its susceptibility to proteases.
Disulfide bonds are also important structural features in many bacteriocins, contributing to their stability and proper folding. uni.lu While some linear analogues of pediocin PA-1 without disulfide bonds have shown potency, the presence of disulfide bonds is generally considered to enhance stability, particularly thermal stability. uni.lu If this compound contains disulfide bonds, engineering strategies could focus on preserving or optimizing these linkages.
Beyond sequence modifications, formulation strategies can also enhance peptide stability and delivery by protecting them from enzymatic degradation and facilitating targeted release. Encapsulation and coating are examples of such approaches.
Immunity Mechanisms Associated with Penocin a Production
Identification and Characterization of Cognate Immunity Proteins
The production of Penocin A is genetically linked to a cognate immunity protein that confers self-protection to the producer strain. nih.govmdpi.comnih.govmicrobiologyresearch.org This immunity protein, often referred to as PeiA in the context of this compound, is typically encoded by a gene located in close proximity to the structural gene for the bacteriocin (B1578144) itself. nih.govmdpi.commicrobiologyresearch.orgresearchgate.net Studies involving the heterologous expression of the penA gene (encoding this compound) and the potential immunity gene (peiA) in a sensitive host, such as Lactobacillus sakei, have experimentally confirmed that the presence of peiA confers immunity to the host against this compound, thereby identifying PeiA as the cognate immunity protein. nih.gov
The immunity proteins for class IIa bacteriocins, including PeiA, generally range in size, with PeiA specifically noted as a protein consisting of 92 amino acids. researchgate.netmicrobiologyresearch.org While immunity proteins for different class II bacteriocins can show relatively low sequence similarities compared to their bacteriocin counterparts, they typically act specifically towards their cognate bacteriocins. microbiologyresearch.orgmicrobiologyresearch.org
Molecular Basis of Self-Protection in Producer Strains
The molecular mechanism by which producer strains achieve self-protection against this compound involves the interaction of the immunity protein (PeiA) with components of the target cell machinery that are exploited by the bacteriocin. Class IIa bacteriocins, including this compound, exert their effect by targeting the mannose phosphotransferase system (Man-PTS) on the membrane of sensitive cells, using it as a receptor to facilitate pore formation and subsequent cell death. mdpi.comasm.orgmicrobiologyresearch.orgfrontiersin.orgpnas.orgconicet.gov.ar The immunity protein interferes with this process in the producer cell.
Interaction of Immunity Protein with Bacteriocin-Receptor Complex
Research into the immunity mechanisms of class II bacteriocins, including pediocin-like bacteriocins which encompass this compound, suggests a common mechanism involving the formation of a tripartite complex. asm.orgpnas.org The cognate immunity protein, such as PeiA, is proposed to tightly associate with the Man-PTS receptor components and the bacteriocin itself on the membrane of the producer cell. mdpi.comasm.orgpnas.org Experimental evidence, particularly from studies on lactococcin A and other pediocin-like bacteriocins like enterocin (B1671362) P and sakacin A, supports the idea that the immunity protein forms a complex with the Man-PTS components only in the presence of its cognate bacteriocin. pnas.org This interaction effectively sequesters or neutralizes the bacteriocin at the membrane surface of the producer cell.
Prevention of Membrane Permeabilization in Producer Cells
The primary lethal action of this compound, like other class IIa bacteriocins, involves the disruption of the cytoplasmic membrane integrity in sensitive cells through the formation of pores, leading to the efflux of essential molecules and dissipation of the transmembrane electrical potential. mdpi.comfrontiersin.orgconicet.gov.ar The interaction of the immunity protein (PeiA) with the bacteriocin-receptor complex in producer cells is crucial for preventing this permeabilization. By binding to the Man-PTS receptor in a bacteriocin-dependent manner, the immunity protein effectively locks the bacteriocin on the receptor, preventing it from undergoing the conformational changes or insertion events necessary to form lethal pores in the producer cell membrane. asm.orgpnas.org This "bind-and-lock" mechanism ensures that while the bacteriocin is present, it cannot access or disrupt the membrane bilayer of the cell that produced it. asm.orgmicrobiologyresearch.org
Genetic Linkage of Immunity Genes within this compound Operons
The genetic determinants responsible for this compound production and immunity are typically organized within a gene cluster or operon. nih.govresearchgate.netresearchgate.netnih.gov This conserved genetic arrangement is a common feature among class II bacteriocins. mdpi.comresearchgate.net The gene encoding the immunity protein (peiA) is frequently located immediately downstream of the structural gene encoding the bacteriocin (penA) and within the same operon. mdpi.commicrobiologyresearch.orgresearchgate.net
Studies characterizing the penocin operon in Pediococcus pentosaceus strains have revealed a conserved gene context. researchgate.netresearchgate.net While the core operon includes penA and peiA, other genes potentially involved in bacteriocin production, transport, and regulation are also found in proximity. These can include genes encoding components of an ABC transporter (e.g., penT) responsible for the extracellular translocation of the bacteriocin, and regulatory genes such as those for a protein histidine kinase (penK) and a response regulator (penR), which are part of a quorum-sensing system that regulates bacteriocin production. mdpi.comresearchgate.net The co-localization of the immunity gene within the bacteriocin operon ensures that the immunity protein is expressed concomitantly with the bacteriocin, providing immediate protection to the cell as the bacteriocin is produced and translocated. mdpi.commicrobiologyresearch.org
The organization of the penocin operon highlights the coordinated genetic control of bacteriocin production and self-immunity in Pediococcus pentosaceus.
| Gene | Putative Function | Size/Characteristics (if available) |
| penA | This compound structural gene | Encodes a precursor peptide (60 aa) with a double-glycine leader; mature peptide is 42 aa with a disulfide bridge, isotopic mass [M+H]+ of 4684.6 Da. nih.govresearchgate.net |
| peiA | This compound immunity gene | Encodes the immunity protein PeiA (92 aa). researchgate.net |
| penT | ABC transporter component | Involved in bacteriocin export (304 aa). mdpi.comresearchgate.net |
| penK | Protein Histidine Kinase | Part of the regulatory system. mdpi.comresearchgate.net |
| penR | Response Regulator | Part of the regulatory system. mdpi.comresearchgate.net |
| Inducer Gene | Inducer peptide | Encodes a double-glycine leader-containing peptide that triggers production. nih.gov |
Advanced Analytical and Spectroscopic Characterization of Penocin a
Chromatographic Purification Techniques
Chromatographic methods are essential for isolating and purifying Penocin A from complex biological matrices or synthesis mixtures. These techniques leverage differences in properties such as polarity or size to separate the target peptide from impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique used in the purification of this compound. Crude or partially purified this compound can be subjected to RP-HPLC using columns such as a Semi Preparative Jupiter Proteo RP-HPLC column or C18 SPE columns. mdpi.comlenus.ie Purification typically involves elution with a gradient of acetonitrile (B52724). mdpi.comlenus.ie For instance, a shallower 30–40% acetonitrile gradient has been employed for a final purification step. mdpi.comlenus.ie The elution of the peptide is commonly monitored by measuring absorbance at 214 nm. mdpi.comlenus.ie RP-HPLC is effective in achieving high purity levels for this compound. mdpi.comlenus.ie
Gel Filtration Chromatography
Gel filtration chromatography, also known as size exclusion chromatography, is another technique applied in the purification of bacteriocins, including pediocin-like peptides from Pediococcus pentosaceus. nih.govfrontiersin.org This method separates molecules based on their size. While direct application specifically for this compound was not extensively detailed in all sources, it is a standard step in multi-modal purification strategies for similar bacteriocins from the same species or related lactic acid bacteria. microbiologyresearch.orgnih.govfrontiersin.orgnih.govwikipedia.org For example, Sephadex G-25 gel chromatography has been used in the purification of bacteriocins from Pediococcus pentosaceus. nih.govfrontiersin.org Active fractions from gel filtration steps are then often subjected to further purification, such as by RP-HPLC. nih.gov
Mass Spectrometry for Molecular Mass and Purity Confirmation (e.g., MALDI-TOF MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), plays a crucial role in the characterization of this compound. MALDI-TOF MS is utilized to identify fractions containing the peptide with the desired molecular mass during purification steps. mdpi.comlenus.ie It is also employed to confirm the purity of the isolated compound and determine its precise molecular weight. mdpi.comlenus.ie Mass spectrometry analysis has determined the isotopic mass [M+H]+ of this compound to be 4684.6 Da. This experimentally determined mass aligns well with the expected size of the mature 42 amino acid peptide containing a disulfide bridge. MALDI-TOF MS is a rapid and sensitive method for detecting and confirming the presence of bacteriocins.
Electrophoretic Methods for Protein Analysis (e.g., Tricine-SDS-PAGE)
Electrophoretic techniques, specifically Tricine-SDS-PAGE, are valuable for analyzing the protein or peptide composition of samples containing this compound and confirming its approximate molecular weight. Tricine-SDS-PAGE is particularly suitable for the separation of low molecular weight proteins and peptides, typically in the range of 1-100 kDa. This method has been used to confirm the presence of recombinant this compound. nih.gov Analysis by Tricine-SDS-PAGE indicated an approximate molecular weight of 6.5 kDa for recombinant this compound. nih.gov
Spectroscopic Techniques for Structural Insights (e.g., Circular Dichroism)
Spectroscopic techniques provide insights into the structural characteristics of this compound. Circular Dichroism (CD) spectroscopy is a method used to investigate the secondary structure and conformational properties of chiral molecules, including peptides and proteins. Studies involving this compound and related pediocin PA-1 derivatives have utilized conformational information derived from techniques including circular dichroism. CD spectroscopy in the far-UV region is commonly applied to determine the secondary structure elements of proteins, such as alpha-helices and beta-sheets. While specific CD spectra for this compound were not detailed in the provided sources, the mention of its use in related studies indicates its relevance for understanding the peptide's conformation in solution.
Summary of Molecular Weight Data
| Technique | Observed Molecular Weight | Notes |
| Mass Spectrometry | 4684.6 Da ([M+H]+) | Corresponds to 42 aa peptide |
| Tricine-SDS-PAGE | ~6.5 kDa | For recombinant this compound nih.gov |
Computational and Theoretical Investigations of Penocin a
In Silico Prediction and Annotation of Bacteriocin (B1578144) Genes
In silico analysis of genomic data has become a crucial method for identifying novel antimicrobial peptides, including bacteriocins, accelerating the discovery process. Penocin A was identified as a new class IIa bacteriocin in the genome of Pediococcus pentosaceus ATCC 25745 through such in silico-based analysis. mdpi.com The genetic determinants for class IIa bacteriocin production typically involve at least four genes: a structural gene encoding a precursor peptide, an immunity gene, and genes for an ATP-binding cassette transporter and an accessory protein for secretion. mdpi.com The bacteriocin structural gene often resides in an operon with other related genes, although immunity and secretion genes may not always be linked. mdpi.com Class IIa bacteriocins are ribosomally synthesized with an N-terminal leader sequence, commonly containing two conserved glycine (B1666218) residues that serve as a signal for processing and secretion. mdpi.com
Comparative genomic studies of P. pentosaceus strains have revealed the presence of penA genes encoding penocin in many strains. nih.gov These genes are often annotated as bacteriocin leader domain-containing proteins. nih.gov Penocin contains a double-glycine (GG) leader consensus at its N-terminus, and the predicted mature peptide is approximately 42 amino acids in length, containing the consensus sequence of pediocin-like bacteriocins. nih.gov While some pediocin-like bacteriocin loci are associated with insertion sequences and are likely plasmid-borne, synteny analysis has shown that the this compound gene lies in a conserved chromosomal locus. nih.govresearchgate.net This suggests a different evolutionary history or mechanism of acquisition compared to some other pediocin-like bacteriocins. nih.govresearchgate.net Whole-genome analysis of P. pentosaceus strains has confirmed the presence of the this compound gene as a class II bacteriocin, often located within a cluster of biosynthetic genes. frontiersin.org
Homology Modeling and Structural Prediction of this compound
Homology modeling, also known as comparative modeling, is a widely used computational technique for predicting the three-dimensional (3D) structure of a protein based on its sequence similarity to known protein structures (templates). nih.govfrontiersin.orgresearchgate.net This method leverages the principle that protein structure is more conserved evolutionarily than amino acid sequence, allowing for the inference of a target protein's structure from homologous counterparts. frontiersin.orgresearchgate.net
In silico modeling of pediocin-like bacteriocins, including this compound, has been performed to understand their structural configurations. nih.govresearchgate.net These studies have revealed different configurations of the helix motif in pediocin-like bacteriocins compared to other experimentally determined structures. nih.govresearchgate.net While some pediocin-like bacteriocins like coagulin (B1577449) A and pediocin PA-1 have very similar sequences and identical peptide structures, others, including this compound, show structural divergence from closely related bacteriocins with determined physical structures, such as Leucocin A, Sakacin P, and Pediocin PA-1. nih.gov The primary differences are often located in the helix motif, where alpha-helices may exhibit a different number of right-hand turns, and the predicted beta-sheet position can slightly differ. nih.gov
Molecular modeling studies of pediocin-like bacteriocins from P. pentosaceus aim to compare their structures against the peptide fold of other known and related bacteriocins available in databases like the Protein Data Bank (PDB). researchgate.net Tools such as the ROBETTA platform have been used for the in silico modeling of pediocin-like structures found in P. pentosaceus genomes. nih.gov Model validation is a crucial step in homology modeling to ensure accuracy, often involving metrics like Root Mean Square Deviation (RMSD) and TM scores when comparing to reference models, and evaluation via tools like QMEANDisCo. frontiersin.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational changes of biomolecules over time. nih.govijbiotech.com These simulations capture the position and motion of every atom, providing detailed insights into protein flexibility, stability, and conformational fluctuations. nih.govijbiotech.com
MD simulations have been applied in the study of bacteriocins, including this compound, to analyze their conformational flexibility and stability. dntb.gov.ua Such simulations can help to understand how the structure of a bacteriocin behaves in a dynamic environment, which is crucial for its interaction with target membranes and receptors. Analysis of MD trajectories can involve parameters such as RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) to assess structural deviations and flexibility. ijbiotech.comdntb.gov.ua MD simulations can also be used to explore how a biomolecular system responds to perturbations, such as changes in the environment or interactions with other molecules. nih.gov
For bacteriocins targeting membrane proteins, MD simulations can provide insights into how these peptides interact with lipid bilayers and how they might induce conformational changes in receptor proteins leading to pore formation or other disruptive effects. Studies involving this compound have utilized MD simulations to examine its effects on essential proteins of target bacteria. plos.org
Docking Studies of this compound with Proposed Receptors (Man-PTS)
Docking studies are computational methods used to predict the preferred orientation (binding pose) of one molecule (e.g., a bacteriocin) to another (e.g., a receptor protein) when bound to each other to form a stable complex. These studies are valuable for understanding the molecular basis of recognition and interaction.
Components of the mannose phosphotransferase system (Man-PTS) have been identified as target receptors for several class IIa bacteriocins, including some Listeria-active pediocin-like bacteriocins. researchgate.netmicrobiologyresearch.orgnih.gov Experimental evidence suggests that Man-PTS expression is downregulated in resistant mutants of target bacteria, indicating its role in bacteriocin sensitivity. microbiologyresearch.org Heterologous expression of Man-PTS genes in resistant strains can render them sensitive to class IIa bacteriocins. microbiologyresearch.org
Studies have challenged Lactococcus lactis clones expressing different homologous Man-PTSs with various class IIa bacteriocins, including this compound, to assess their activity and receptor recognition. researchgate.net The results indicated that only certain Man-PTSs could serve as receptors for these bacteriocins. researchgate.net Multiple sequence alignment analysis of the IIC and IID proteins of Man-PTS has identified specific amino acid regions that distinguish functional receptors from non-receptors, suggesting these regions are crucial for specific bacteriocin receptor function. mdpi.comresearchgate.net
While the general mechanism of interaction with the Man-PTS receptor may be universal for bacteriocins that use it, involving initial docking and subsequent conformational changes to form a pore, the specific binding patterns can vary between different bacteriocins. researchgate.net Docking studies involving this compound with proposed Man-PTS receptors aim to elucidate the specific interactions and binding interfaces that govern its activity against sensitive bacteria. Computational tools, including docking software, are employed for these investigations. researchgate.netresearchgate.net
Bioinformatic Tools for Sequence and Structure Comparisons
Bioinformatic tools are essential for the analysis and comparison of biological sequences and structures, providing insights into evolutionary relationships, functional sites, and structural features. mpg.devlabs.ac.in These tools are widely used in the study of bacteriocins like this compound.
Sequence similarity search methods, such as BLAST and PSI-BLAST, are fundamental bioinformatic tools used to identify homologous proteins in sequence databases. mpg.destanford.edu By comparing the sequence of this compound to known bacteriocins and other proteins, researchers can infer potential functions, identify conserved motifs, and understand its evolutionary context. mpg.destanford.edu Multiple sequence alignments are used to compare several sequences simultaneously, highlighting conserved residues and regions that may be important for structure or function. mdpi.comresearchgate.net
For structural comparisons and predictions, tools that perform pairwise sequence alignment and utilize Hidden Markov Models (HMMs) are employed. mpg.devlabs.ac.in These methods can identify remotely related proteins and assist in 3D structure prediction. mpg.de Bioinformatic tools are also used in homology modeling pipelines for template identification (e.g., using BLAST against the Protein Data Bank) and structural alignment. frontiersin.org Analyzing predicted secondary structure and comparing it to known structures of related bacteriocins is also facilitated by bioinformatic tools. mpg.de The use of various bioinformatic tools allows for comprehensive analysis of this compound's sequence and structure, contributing to a better understanding of its biological activity. probiotic-conference.net
| Compound Name | PubChem CID |
| This compound | Not available |
Data Table: Minimal Inhibitory Concentration (MIC) of this compound and other Class IIa Bacteriocins against Listeria monocytogenes (Example Data from Search Result researchgate.net)
| Bacteriocin | Concentration (µM) | Activity against L. monocytogenes 10403S in BHI Broth |
| This compound | 10.4 | Reduced Listeria counts to 3.64 ± 0.62 Log CFU/mL at 24h in a simulated human distal colon model. researchgate.net |
| Pediocin PA-1 | 5.85 | Effective anti-Listeria activity. researchgate.net |
| Pediocin M31L | 4.6 | Reduced Listeria counts to 3.5 ± 0.4 Log CFU/mL at 24h in a simulated human distal colon model. researchgate.net |
Applications Beyond Clinical Contexts
Food Biopreservation Strategies
The inherent ability of Penocin A to inhibit the growth of certain bacteria positions it as a promising candidate for food biopreservation. This is particularly relevant in the context of extending shelf life and enhancing the safety of food products by controlling the proliferation of spoilage organisms and pathogens.
This compound has demonstrated a broad antimicrobial spectrum, effectively hindering the proliferation of pathogenic bacteria such as Listeria monocytogenes and Staphylococcus aureus. These pathogens are significant concerns for maintaining the quality and safety of fermented foods. Strains of Pediococcus pentosaceus that produce bacteriocins like this compound are being explored for their use as natural preservatives in fermented food systems, including products like sausages. The activity against L. monocytogenes in fermented foods is a key area of focus for this compound's application.
As a natural antimicrobial substance produced by lactic acid bacteria (LAB), this compound aligns with the increasing consumer demand for foods with fewer artificial preservatives. Bacteriocins are being investigated as potential alternatives to chemical additives in food preservation. The potential for incorporating immobilized bacteriocins, including those like this compound, into antimicrobial packaging films is also being explored as a targeted approach to reduce the risk of foodborne pathogen contamination and enhance food safety.
The antimicrobial activity of this compound against key foodborne pathogens highlights its potential in food biopreservation:
| Target Pathogen | Activity Observed | Source(s) |
| Listeria monocytogenes | Inhibition | |
| Staphylococcus aureus | Inhibition | |
| Clostridium species | Inhibition |
Research Tool for Understanding Bacterial Physiology
The study of bacteriocins, including this compound, contributes to a deeper understanding of bacterial physiology, particularly regarding microbial interactions and competition within complex environments. This compound, as a class IIa bacteriocin (B1578144), is known to target the mannose phosphotransferase transport system in sensitive strains, leading to pore formation and ultimately cell death. Investigating the specific mechanisms by which this compound interacts with bacterial cell membranes and disrupts essential cellular processes provides valuable insights into bacterial vulnerability and resistance. Furthermore, studies involving the heterologous expression of bacteriocin genes, such as those for this compound, in different host organisms like Escherichia coli and Lactobacillus paracasei, serve as research tools to identify genes essential for bacteriocin production and to functionally characterize these antimicrobial peptides, even when they are not naturally produced by the original strain (as is the case with this compound being considered a "silent bacteriocin" in its native strain).
Biotechnological Production and Industrial Scalability
The fact that this compound is considered a "silent bacteriocin" in its native P. pentosaceus strain, meaning its mature form is not naturally produced due to the absence of key gene(s), underscores the importance of biotechnological approaches for its production. Heterologous expression in more genetically amenable hosts like Escherichia coli and Lactobacillus paracasei has been successfully demonstrated, allowing for the in vitro production and characterization of this compound.
Achieving cost-efficient and scalable production of bacteriocins like this compound is a key challenge for their wider industrial application. Research is ongoing to develop sustainable and cost-effective methods for bacteriocin production, including exploring the use of agro-industrial residues as substrates for fermentation by bacteriocin-producing LAB strains such as P. pentosaceus. While high-purity purification methods can be resource-intensive, efforts are focused on bridging the gap between laboratory-scale feasibility and practical industrial implementation through enhanced production efficiency strategies.
Potential in Veterinary Applications or Agricultural Biocontrol
Bacteriocins produced by LAB, including those from Pediococcus pentosaceus, show promise in animal health management and agricultural biocontrol. While specific studies on this compound in these areas are limited in the provided search results, the broader potential of bacteriocins from its source organism and class can be considered. P. pentosaceus strains have been explored in animal husbandry for their potential to improve animal growth and health. The successful application of other bacteriocins, such as AS-48, against mastitis-causing S. aureus in cows suggests a potential for similar compounds like this compound in veterinary applications, particularly in combating bacterial infections in livestock. In agriculture, LAB bacteriocins are being investigated as eco-friendly biocontrol agents to suppress plant pathogens and promote sustainable farming practices. P. pentosaceus has also been noted for its use in the storage of crops to increase storage time. Further research is needed to specifically evaluate the efficacy and feasibility of this compound for these veterinary and agricultural applications.
Future Research Directions and Emerging Challenges
Exploration of Undiscovered "Silent" Bacteriocins
The identification of penocin A as a "silent" bacteriocin (B1578144) highlights a significant area for future research: the exploration of other undiscovered bacteriocins encoded within bacterial genomes that are not actively expressed under standard conditions. nih.govfrontiersin.org Genomic data analysis has already revealed the presence of such silent bacteriocin genes in various bacterial species, including Lactobacillus. frontiersin.orgnih.gov Often, these operons lack key components required for production, such as dedicated transporters and accessory proteins. frontiersin.orgnih.gov Future research should focus on developing and applying advanced genomic mining techniques and heterologous expression systems to "reincarnate" these potentially valuable antimicrobial peptides. frontiersin.orgnih.gov This involves cloning the structural genes for these silent bacteriocins alongside necessary transport and accessory genes into suitable host organisms to enable their functional expression and characterization. frontiersin.orgnih.gov Identifying and activating these silent arsenals could uncover novel bacteriocins with diverse inhibitory spectra and mechanisms of action. frontiersin.orgnih.gov
Engineering for Enhanced Spectrum or Specificity
This compound, like many class IIa bacteriocins, typically exhibits a relatively narrow inhibitory spectrum, primarily targeting closely related genera or species. mdpi.comresearchgate.netmicrobiologyresearch.org While this specificity can be advantageous for targeting specific pathogens without disrupting beneficial microbiota, there is interest in engineering bacteriocins for enhanced or altered spectrum and specificity. microbiologyresearch.org Future research could involve protein engineering approaches to modify the structure of this compound. Given that the conserved N-terminal region is speculated to be involved in receptor interaction and the diverse C-terminal region in target cell species-specificity, modifications to these regions could potentially broaden the range of susceptible bacteria or increase potency against specific targets. mdpi.com Strategies such as designing hybrid bacteriocins by fusing elements of this compound with other antimicrobial peptides could also lead to novel compounds with wider activity. mdpi.com Understanding the detailed interactions between this compound and its target cell receptors, such as the Man-PTS system, is crucial for rational design efforts aimed at altering specificity. mdpi.commicrobiologyresearch.org
Development of Novel Delivery Systems for this compound
The effective application of bacteriocins like this compound, particularly in complex environments such as the human gut, is dependent on overcoming challenges related to their stability and delivery. researchgate.netresearchgate.net Bacteriocins can be susceptible to degradation by proteolytic enzymes and may have limited in vivo stability. researchgate.net Therefore, a key area for future research is the development of novel delivery systems specifically tailored for this compound. These systems could include encapsulating this compound in protective matrices, such as nanoparticles, liposomes, or hydrogels, to enhance its stability and ensure targeted release at the desired site of action. iipseries.orgamazon.in Exploring the use of probiotic vehicles, such as Pediococcus pentosaceus strains engineered to express this compound, represents another promising delivery strategy, particularly for applications within the gastrointestinal tract. nih.govresearchgate.net Research into bacterial drug delivery systems utilizing lactic acid bacteria is already underway for other therapeutic proteins. researchgate.net
Overcoming Production Hurdles for Large-Scale Applications
Translating the potential of this compound into practical applications requires overcoming significant production hurdles to enable large-scale, cost-effective manufacturing. researchgate.netresearchgate.net Producing highly pure bacteriocins from natural strains can be challenging, often involving multiple purification steps and resulting in low yields. nih.gov While chemical synthesis of this compound has been demonstrated, optimizing and scaling this process for industrial production presents its own set of challenges. nih.gov Future research needs to focus on developing efficient and scalable production methods. This includes optimizing fermentation processes using natural or recombinant strains, exploring alternative expression systems for heterologous production, and refining purification techniques to achieve high purity and yield. nih.govbioschamp.eugmi-inc.com Challenges in large-scale bacterial production, such as optimizing culture media, maintaining sterility, and ensuring consistent product quality, need to be addressed. bioschamp.eugmi-inc.com
Q & A
Q. What protocols ensure ethical and reproducible data collection in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks (ELNs) for real-time documentation. For animal studies, follow ARRIVE 2.0 guidelines. Share raw data in public repositories (e.g., Zenodo) with detailed metadata .
Q. How can machine learning models predict this compound’s interactions with novel biological targets?
- Methodological Answer : Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors, fingerprints, or graph neural networks. Validate with leave-one-out cross-validation and external test sets. Use SHAP values to interpret feature importance and reduce overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
